molecular formula C18H21N3O2 B11611651 2-{2-imino-3-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

2-{2-imino-3-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

Katalognummer: B11611651
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: ZBEGSMPQTQCIDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL typically involves multiple steps, starting with the preparation of the benzimidazole core. Common synthetic routes include the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols .

Wissenschaftliche Forschungsanwendungen

2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(2-Methylphenoxy)ethylbenzimidazole: A closely related compound with similar functional groups.

    2-Imino-3-(2-phenoxyethyl)benzimidazole: Another derivative with a different substitution pattern.

Uniqueness

2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C18H21N3O2

Molekulargewicht

311.4 g/mol

IUPAC-Name

2-[2-imino-3-[2-(2-methylphenoxy)ethyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C18H21N3O2/c1-14-6-2-5-9-17(14)23-13-11-21-16-8-4-3-7-15(16)20(10-12-22)18(21)19/h2-9,19,22H,10-13H2,1H3

InChI-Schlüssel

ZBEGSMPQTQCIDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.